Saponin E, hupehensis

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Saponin E, hupehensis is a natural product found in Anemone hupehensis with data available.

科学的研究の応用

Pharmacological Applications

1.1 Anti-inflammatory Activity

Saponin E has been studied for its anti-inflammatory properties. Research indicates that extracts from Anemone hupehensis exhibit inhibitory effects on nitric oxide (NO) production, suggesting potential therapeutic benefits for conditions characterized by inflammation .

1.2 Antifungal Properties

Saponins, including Saponin E, have demonstrated antifungal activity against various pathogens. They inhibit fungal growth and replication, making them candidates for natural fungicides in agriculture . For instance, studies have shown that saponins can effectively combat Candida albicans and Aspergillus species .

1.3 Antidiabetic Effects

Research has indicated that saponins possess hypoglycemic properties. In studies involving diabetic rats, saponin extracts significantly reduced blood glucose levels and improved insulin sensitivity, highlighting their potential as natural antidiabetic agents .

Agricultural Applications

2.1 Biopesticides

Saponin E is being explored as a natural pesticide due to its ability to disrupt the cell membranes of pests. This makes it a valuable component in Integrated Pest Management (IPM) strategies, particularly in developing countries where chemical pesticides are less accessible .

2.2 Plant Growth Promotion

Some studies suggest that saponins may enhance plant growth by promoting root development and improving nutrient uptake. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical fertilizer usage .

Biochemical Research

3.1 Structural Analysis

Saponin E's complex structure has been a subject of interest in biochemical research. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are utilized to analyze its structure and elucidate its mechanisms of action within biological systems .

3.2 Drug Delivery Systems

Due to their surfactant properties, saponins are being investigated for use in drug delivery systems. Their ability to form micelles can enhance the solubility and bioavailability of poorly soluble drugs, making them promising candidates for pharmaceutical formulations .

Case Studies

化学反応の分析

Structural Basis for Reactivity

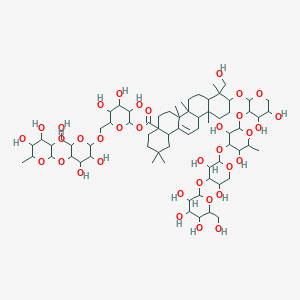

Saponin E is a triterpenoid saponin with the following structure:

-

Glycone : A branched oligosaccharide chain comprising:

-

Ester-linked side chain : A trisaccharide (α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside) at C-28 .

This structure dictates reactivity at hydroxyl, carboxyl, and glycosidic bond sites.

Hydrolysis Reactions

Hydrolysis is the most well-documented reaction for Saponin E, critical for aglycone release and derivative synthesis.

Table 1: Hydrolysis Conditions and Products

-

Mechanistic Insight : Acid hydrolysis protonates glycosidic oxygen, destabilizing the bond. Enzymatic hydrolysis involves site-specific cleavage by glucosidases .

Oxidation Reactions

Limited studies exist, but functional groups suggest potential oxidation pathways:

-

C-28 carboxyl group : Forms salts (e.g., sodium oleanolate) under basic conditions .

-

Hydroxyl groups : May undergo oxidation to ketones or aldehydes with strong oxidants (e.g., CrO₃), though experimental data for Saponin E is lacking .

Esterification and Acylation

The C-28 ester bond is reactive:

-

Transesterification : Methanol/H₂SO₄ replaces the trisaccharide with methoxy groups, yielding methyl oleanolate .

-

Acylation : Acetic anhydride acetylates free hydroxyls on sugars, enhancing lipophilicity .

Stability Under Physiological Conditions

特性

CAS番号 |

152464-76-1 |

|---|---|

分子式 |

C70H114O35 |

分子量 |

1515.6 g/mol |

IUPAC名 |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C70H114O35/c1-26-38(76)43(81)47(85)59(95-26)102-54-33(21-72)98-57(50(88)46(54)84)94-24-34-42(80)45(83)49(87)61(99-34)105-64(91)70-17-15-65(3,4)19-29(70)28-9-10-36-66(5)13-12-37(67(6,25-73)35(66)11-14-69(36,8)68(28,7)16-18-70)100-63-56(40(78)30(74)22-93-63)104-62-52(90)55(39(77)27(2)96-62)103-58-51(89)53(31(75)23-92-58)101-60-48(86)44(82)41(79)32(20-71)97-60/h9,26-27,29-63,71-90H,10-25H2,1-8H3 |

InChIキー |

DNDOZBDUEDTZGE-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

同義語 |

3-O-beta-D-glucopyransoyl(1-->3)-beta-D-ribopyranosyl(1-->3)-alpha-L-rhamnopyranosyl(1-->2)-alpha-L-arabinopyranosyl-hederagenin-28-O-alpha-L-rhamnopyranosyl(1-->4)-beta-D-glucopyranosyl (1-->6)-beta-D-glucopyranoside hupehensis saponin E saponin E, hupehensis |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。